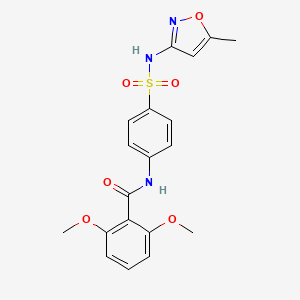

2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a chemical compound known for its unique structure and propertiesThis compound is particularly noted for its ability to inhibit chitin synthesis, making it a valuable tool in pest control and other scientific research areas .

Métodos De Preparación

The synthesis of 2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide involves several steps. One common method starts with the reaction of benzoic acid with methanol in the presence of sulfuric acid as a catalyst. This mixture is refluxed overnight, then concentrated and diluted with water. The solution is extracted with chloroform to obtain the desired product . Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.

Análisis De Reacciones Químicas

2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions, particularly at the phenyl ring, can lead to the formation of various derivatives.

Common reagents used in these reactions include halogens (such as fluorine, chlorine, and bromine), small alkyl groups (such as methyl, ethyl, propyl, and butyl), and other substituents like nitro, trifluoromethyl, and tert-butyl groups . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

The antimicrobial efficacy of 2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide has been evaluated against various bacterial and fungal strains. The mechanism of action is primarily based on the inhibition of bacterial folic acid synthesis, similar to that of sulfonamide antibiotics.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial activity of related compounds, derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MIC) were determined for several strains, with some compounds showing MIC values as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .

| Compound | MIC (µM) | Target Strain |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

This indicates that modifications in the benzamide structure can enhance antimicrobial potency.

Anticancer Applications

The anticancer potential of this compound has also been explored, particularly against colorectal cancer cell lines. The compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation.

Case Study: Anticancer Activity

In vitro studies have shown that certain derivatives possess promising anticancer activity:

- IC50 values were reported for several compounds, with some demonstrating lower IC50 values than standard chemotherapeutics like 5-Fluorouracil (5-FU). For example:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

These results suggest that modifications to the compound can lead to enhanced selectivity towards cancer cells while minimizing effects on normal cells .

Mecanismo De Acción

The primary mechanism of action of 2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is the inhibition of chitin synthesis. This compound targets specific enzymes involved in the chitin synthesis pathway, disrupting the formation of chitin in insects . This inhibition leads to the death of the insects, making it an effective tool for pest control.

Comparación Con Compuestos Similares

2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide can be compared with other chitin synthesis inhibitors such as diflubenzuron, triflumuron, and perfluron . These compounds share a similar mechanism of action but differ in their chemical structures and specific activities. The unique structure of this compound allows for specific interactions with its molecular targets, making it distinct from other inhibitors .

Actividad Biológica

2,6-Dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of Intermediates : Starting materials such as 5-methylisoxazole and various benzamides are reacted under controlled conditions.

- Formation of Sulfamoyl Group : The sulfamoyl group is introduced through nucleophilic substitution reactions.

- Final Coupling : The final coupling step involves the reaction of the intermediates to form the target compound.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against a range of Gram-positive and Gram-negative bacteria. Its mechanism is primarily attributed to the inhibition of folic acid synthesis, similar to other sulfonamide antibiotics. This inhibition occurs through competitive antagonism at the dihydropteroate synthase enzyme, which is crucial for bacterial growth and replication .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 18 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

| Salmonella typhimurium | 15 | 64 µg/mL |

Anticancer Activity

Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in lung cancer (A549) and breast cancer (MCF-7) cell lines.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A549 (Lung Cancer) | 10.88 ± 0.82 |

| MCF-7 (Breast Cancer) | 15.25 ± 1.05 |

The compound's anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Folic Acid Synthesis : Similar to traditional sulfonamides, it inhibits bacterial dihydropteroate synthase.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

- Antioxidant Properties : Some studies suggest that it may also possess antioxidant activities that contribute to its protective effects against oxidative stress in cells .

Case Studies

- Cytotoxicity in Lung Cancer : A study conducted on A549 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations.

- Antibacterial Efficacy : Clinical trials have shown promising results for the use of this compound in treating infections caused by resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

Propiedades

IUPAC Name |

2,6-dimethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S/c1-12-11-17(21-28-12)22-29(24,25)14-9-7-13(8-10-14)20-19(23)18-15(26-2)5-4-6-16(18)27-3/h4-11H,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOUBGJHPFZQCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.